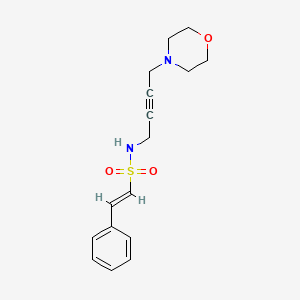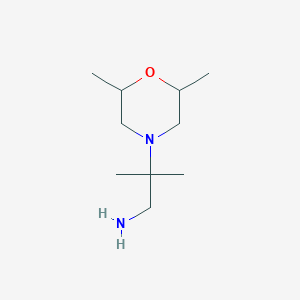![molecular formula C13H12FNO2 B2861583 1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2361641-21-4](/img/structure/B2861583.png)
1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound with the molecular formula C13H12FNO2 and a molecular weight of 233.242 g/mol This compound is characterized by the presence of a fluorobenzoyl group attached to an azetidine ring, which is further connected to a prop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one typically involves the acylation of azetidine derivatives with 4-fluorobenzoyl chloride, followed by the introduction of the prop-2-en-1-one group. The reaction conditions often include the use of a base such as triethylamine to facilitate the acylation process. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antiproliferative and tubulin-destabilizing effects, making it a candidate for cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By destabilizing tubulin, the compound can inhibit cell proliferation, making it a potential anticancer agent. The pathways involved include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Isocombretastatin: Similar in its tubulin-destabilizing effects but has issues with water solubility and cis/trans isomerization.
Dihydronaphthalene OXi6196: Comparable biological activity but different structural features.
Phenstatin: Similar antiproliferative properties but different chemical structure.
Chalcones: Share some biological activities but differ in their chemical framework.
Uniqueness
1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one is unique due to its specific combination of a fluorobenzoyl group and an azetidine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[3-(4-fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-2-12(16)15-7-10(8-15)13(17)9-3-5-11(14)6-4-9/h2-6,10H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYMKGNNDSZOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2861502.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2861504.png)
![4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2861506.png)




![N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2861513.png)

![ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate](/img/structure/B2861522.png)
![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)
